5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Description
The compound 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (DHP) derivative featuring a cyano group at position 5, a furan-2-yl substituent at position 4, and a complex sulfanyl side chain at position 4. Its structure integrates a carboxamide group at position 3, linked to a 2-methoxyphenyl moiety, and a phenylcarbamoyl-methyl sulfanyl group at position 5.
Properties
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-17-24(26(33)31-20-11-6-7-12-21(20)34-2)25(22-13-8-14-35-22)19(15-28)27(29-17)36-16-23(32)30-18-9-4-3-5-10-18/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHSHISLZVAEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and cyanoacetates under controlled conditions. The reaction conditions often involve the use of catalysts such as piperidine or ammonium acetate, and the reactions are carried out in solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into simpler molecules.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-cyano derivatives exhibit promising anticancer properties. The dihydropyridine structure is known to interact with cellular pathways involved in cancer proliferation. Research has demonstrated that modifications in the substituents can enhance the selectivity and potency against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related dihydropyridine compounds, revealing that the introduction of cyano and furan groups significantly increased cytotoxicity against breast and prostate cancer cells .
Antioxidant Properties
The furan moiety is recognized for its antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for developing drugs aimed at preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|---|---|---|
| 5-Cyano Compound | 20 | Journal of Biological Chemistry |
| Control (Vitamin C) | 15 | Journal of Biological Chemistry |
| Related Dihydropyridine | 25 | Phytochemistry |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially making it useful in treating conditions like Alzheimer's disease. The mechanism is believed to involve inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the brain.
Case Study:
A pharmacological study showed that a similar compound reduced AChE activity by 40% in vitro, suggesting potential for cognitive enhancement .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential as a skin-whitening agent .
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The closest structural analogs are AZ331 and AZ257 , which share the 1,4-dihydropyridine core and differ primarily in the substituents at the sulfanyl side chain:
- AZ331 : Contains a 4-methoxyphenyl group at the 2-oxoethyl sulfanyl position.
- AZ257 : Features a 4-bromophenyl group in the same position.
| Compound | R-group at Sulfanyl Side Chain | Key Structural Features |
|---|---|---|
| Target Compound | Phenylcarbamoyl-methyl | Furan-2-yl, 2-methoxyphenyl, cyano |
| AZ331 | 4-Methoxyphenyl | Similar DHP core; methoxy enhances polarity |
| AZ257 | 4-Bromophenyl | Bromine increases lipophilicity |
Key Observations :
- The furan-2-yl substituent may confer distinct electronic effects compared to other heterocycles (e.g., pyridines or thiophenes) seen in similar DHPs.
Comparison with Sulfonamide Derivatives ()
Synthesized compounds such as 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide derivatives (e.g., 4a–4m) share the furan and sulfonamide/sulfanyl motifs but differ in core structure:
| Feature | Target Compound | Sulfonamide Derivatives (4a–4m) |
|---|---|---|
| Core Structure | 1,4-Dihydropyridine | Furan-sulfonamide |
| Functional Groups | Carboxamide, cyano, sulfanyl | Sulfonamide, ketone, methylamine |
| Synthesis Complexity | Multi-step coupling reactions | Chlorosulfonation, boronic acid coupling |
Key Observations :
- The 1,4-DHP core in the target compound may offer redox activity or calcium channel modulation, whereas sulfonamide derivatives are typically explored for antimicrobial properties .
- The sulfanyl group in the target compound could improve metabolic stability compared to sulfonamides, which are prone to hydrolysis .
Comparison with Hydroxamic Acid Derivatives ()
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) and pyrazine carboxamides (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide) share carboxamide groups but differ in backbone and functionalization:
Key Observations :
- The absence of a hydroxamic acid group in the target compound suggests it is unlikely to act as a histone deacetylase (HDAC) inhibitor, unlike compounds in and .
Biological Activity
The compound 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfany}-1,4-dihydropyridine-3-carboxamide is a complex organic molecule characterized by a dihydropyridine core and various functional groups that suggest significant biological activity. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural features of this compound include:
- Dihydropyridine core : A common scaffold in many bioactive molecules.
- Cyano group : Enhances reactivity and potential interactions with biological targets.
- Furan ring : Contributes to the compound's pharmacological properties.
- Methoxyphenyl substituents : Increases lipophilicity and may influence bioavailability.
- Sulfanyl group : Potentially enhances biological activity through thiol interactions.
Biological Activities
Research indicates that compounds similar to this one exhibit various biological activities. The following table summarizes some of the key activities associated with related dihydropyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-cyano-1,4-dihydropyridine | Dihydropyridine core | Antimicrobial |
| 4-(methoxyphenyl)thiazole | Thiazole ring | Anticancer |
| 2-methyl-3-pyridinecarboxamide | Pyridine derivative | Antimicrobial |
The unique combination of functional groups in 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfany}-1,4-dihydropyridine-3-carboxamide may lead to distinct biological activities not observed in its analogs.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may interact with various cellular pathways:
- Inhibition of PDE4 : Similar compounds have been shown to inhibit phosphodiesterase 4 (PDE4), leading to elevated intracellular cAMP levels and reduced expression of inflammatory cytokines such as TNF and IL-17 .
- Anticancer Activity : Dihydropyridine derivatives have demonstrated potential anticancer properties against several cell lines, including HeLa (cervical carcinoma) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on a series of 1,4-dihydropyridine derivatives found that certain modifications enhanced their anticancer activity against multiple cancer cell lines, suggesting that similar modifications could be beneficial for the target compound .
- Another investigation highlighted the role of structural features in modulating the activity against specific targets, emphasizing the importance of functional group positioning and electronic properties in determining biological effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing this 1,4-dihydropyridine derivative?
Answer:
The synthesis of structurally analogous 1,4-dihydropyridines often involves multi-step protocols, including:
- Stepwise functionalization : Introducing thioether groups (e.g., via nucleophilic substitution at the 6-position) using mercaptoalkyl intermediates, as seen in derivatives with phenylcarbamoyl-methyl sulfanyl substituents .
- Flow chemistry optimization : Design of Experiments (DoE) principles can enhance reaction efficiency and reproducibility, particularly for oxidation or cyclization steps, as demonstrated in flow-based syntheses of related heterocycles .
- Protecting group strategies : Methoxyphenyl and furan moieties are typically introduced early in the synthesis to minimize side reactions .
Basic: How should researchers characterize the molecular structure and confirm regioselectivity?
Answer:
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the furan ring and dihydropyridine core, critical for assessing planarity and steric interactions .
- NMR spectroscopy : Use H-H COSY and C DEPT-135 to assign substituents (e.g., methyl groups at position 2 and methoxyphenyl at position 4). The sulfanyl group’s chemical shift in H NMR (~2.5–3.5 ppm) confirms its integration .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the cyano and carboxamide groups .
Advanced: How can computational methods predict stability and reactivity under varying conditions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-deficient regions (e.g., cyano group) prone to nucleophilic attack. DFT also models tautomeric equilibria in the 1,4-dihydropyridine ring under acidic/basic conditions .
- Molecular dynamics simulations : Predict solubility by analyzing interactions between hydrophobic substituents (e.g., phenylcarbamoyl-methyl) and solvents like DMSO .
- Thermogravimetric analysis (TGA) : Validate computational predictions of thermal stability, especially for the sulfanyl linker, which may degrade above 200°C .
Advanced: How to address contradictions in pharmacological data, such as ambiguous target binding?
Answer:
- Target validation assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., macrophage colony-stimulating factor 1 receptor, as seen in structurally related compounds) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace furan with thiophene or vary the methoxyphenyl group) to isolate pharmacophoric features. Compare IC values across analogs .
- Off-target screening : Employ kinase profiling panels to rule out nonspecific interactions, which are common in polypharmacological scaffolds .
Advanced: What strategies resolve discrepancies in biological activity across in vitro vs. in vivo models?
Answer:
- Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolites (e.g., oxidation of the furan ring or hydrolysis of the carboxamide), which may explain reduced in vivo efficacy .
- Pharmacokinetic modeling : Use allometric scaling to correlate in vitro permeability (Caco-2 assays) with observed bioavailability discrepancies .
- Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins to enhance solubility and reduce rapid clearance, as suggested for similar hydrophobic dihydropyridines .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC-DAD/MS : Detect impurities at trace levels (<0.1%), particularly regioisomers from incomplete cyclization during synthesis .
- Elemental analysis : Confirm stoichiometry of nitrogen and sulfur atoms, which are prone to deviations in multi-heteroatom systems .
- Karl Fischer titration : Quantify water content, as hygroscopic carboxamide groups may affect crystallization .
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
- Heuristic algorithms : Apply Bayesian optimization to iteratively adjust parameters (temperature, solvent polarity, catalyst loading) and maximize yield while minimizing side products .
- Continuous-flow systems : Improve heat transfer and mixing efficiency for exothermic steps (e.g., thioether formation), reducing decomposition pathways .
- Green chemistry metrics : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) without compromising reaction efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
